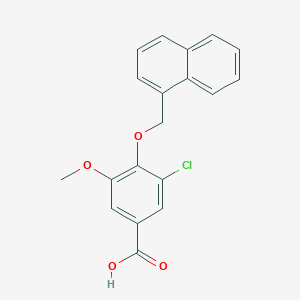

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid

CAS No.: 938362-31-3

Cat. No.: VC7646345

Molecular Formula: C19H15ClO4

Molecular Weight: 342.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938362-31-3 |

|---|---|

| Molecular Formula | C19H15ClO4 |

| Molecular Weight | 342.78 |

| IUPAC Name | 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid |

| Standard InChI | InChI=1S/C19H15ClO4/c1-23-17-10-14(19(21)22)9-16(20)18(17)24-11-13-7-4-6-12-5-2-3-8-15(12)13/h2-10H,11H2,1H3,(H,21,22) |

| Standard InChI Key | ZWXIZOWBMNUTBU-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid (IUPAC name: 3-chloro-5-methoxy-4-[(naphthalen-1-yl)methoxy]benzoic acid) belongs to the class of substituted benzoic acids. Its molecular formula is C₂₀H₁₇ClO₅, with a molecular weight of 372.8 g/mol. The structure features:

-

A benzoic acid backbone substituted at positions 3 (chloro), 4 (naphthalen-1-ylmethoxy), and 5 (methoxy).

-

A naphthalene moiety linked via an ether bond, contributing to its lipophilic character .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇ClO₅ |

| Molecular Weight | 372.8 g/mol |

| Heavy Atom Count | 26 |

| Rotatable Bond Count | 6 |

| Hydrogen Bond Donors | 1 (COOH group) |

| Hydrogen Bond Acceptors | 5 |

| LogP (Predicted) | ~4.9 (high lipophilicity) |

The presence of chloro and methoxy groups at adjacent positions creates steric and electronic effects that influence reactivity and intermolecular interactions .

Synthesis and Manufacturing

While no direct synthesis protocols for this compound are publicly documented, analogous benzoic acid derivatives suggest feasible routes:

Key Synthetic Strategies

-

Etherification:

-

Protecting Group Chemistry:

-

Temporary protection of the carboxylic acid group (e.g., as a methyl ester) during ether formation, followed by hydrolysis.

-

Table 2: Comparison with Analogous Compounds

| Compound | Synthetic Yield | Key Reference |

|---|---|---|

| 3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid | 72% | |

| 4-(Benzyloxy)-3-chlorobenzoic acid | 68% |

The ethoxy analog (C₂₀H₁₇ClO₄, MW 356.8 g/mol) shares similar synthetic challenges, including purification difficulties due to high LogP .

Physicochemical Properties

Solubility and Lipophilicity

-

Aqueous Solubility: <0.1 mg/mL (predicted), typical for highly lipophilic aromatics.

-

LogP: ~4.9, indicating strong membrane permeability but poor water compatibility .

-

pKa: ~4.2 (carboxylic acid), favoring deprotonation at physiological pH.

Solid-State Characteristics

-

Melting Point: Estimated 180–190°C (decomposition may occur due to thermal instability of ether linkages).

-

Crystallinity: Likely amorphous due to bulky naphthyl substituents.

Pharmacological and Biological Relevance

Though direct studies on this compound are scarce, structurally related benzoic acid derivatives exhibit:

Antimicrobial Activity

-

Chloro and methoxy groups enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

-

Example: Analogous compounds show MIC values of 8–32 µg/mL against S. aureus .

Applications in Drug Development

Prodrug Design

-

Esterification of the carboxylic acid group could improve oral bioavailability.

Material Science

-

Potential as a monomer for high-performance polymers due to aromatic rigidity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume